![molecular formula C10H10Cl2N2 B134411 1-[4-(chloromethyl)phenyl]-1H-pyrazole CAS No. 143426-52-2](/img/structure/B134411.png)
1-[4-(chloromethyl)phenyl]-1H-pyrazole
Übersicht
Beschreibung
X-Ray Supramolecular Structure Analysis
The study of the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers reveals the oxidative cyclization process using copper acetate as a catalyst. X-ray diffraction was used to establish the structures of the halogenated isomers, which showed that the 1-phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system, a conformation supported by NMR spectroscopy. The supramolecular architecture is characterized by C-H···A (A = O, π) interactions and π-stacking, which are significant for the stability of the compounds .
Synthesis Analysis
The synthesis of 1,3,5-trisubstituted pyrazoles from pyrazolines using 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent is reported. This method provides moderate to good yields under mild conditions at room temperature, indicating a potentially efficient and reusable approach for the oxidation process .
Molecular Structure Analysis
Quantum chemical calculations and molecular docking studies were performed on a 4-methoxy derivative of a pyrazole compound. The molecular structure and spectroscopic data were obtained using DFT calculations, and the geometry was fully optimized. The study also included analysis of molecular parameters, intramolecular charge transfer, and various molecular descriptors, providing a comprehensive understanding of the compound's electronic properties .
Chemical Reactions Analysis
The synthesis and characterization of a new heterocyclic azo compound derived from 4-aminoantipyrine were described. The crystal structure was determined by X-ray diffraction, and spectroscopic characterization was performed using various techniques. The study also included DFT calculations and NBO analysis to understand the absence of intramolecular hydrogen bonding and the reactive sites of the compound .
Physical and Chemical Properties Analysis
A novel pyrazole derivative was synthesized and characterized, with its crystal structure confirmed by X-ray diffraction. The compound's stability is attributed to intermolecular hydrogen bonds and π-π stacking interactions. Theoretical calculations were compared with experimental data, and the compound was evaluated for its antioxidant properties, demonstrating its potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Role in Organic Synthesis
Pyrazole derivatives have been extensively used as synthons in organic synthesis due to their potential in forming a wide array of heterocyclic compounds. They are involved in reactions such as condensation followed by cyclization or multicomponent reactions (MCRs), often under conditions like microwave irradiation or using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methodologies lead to the synthesis of heterocyclic structures with potential yields, providing a convenient strategy to annelate different heterocyclic nuclei, thereby extending the categories of heterocyclic systems and aiding in the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Biological Applications
The pyrazole moiety is recognized for its presence in numerous biologically active compounds, making it an essential pharmacophore in medicinal chemistry. Derivatives of pyrazole have shown a wide spectrum of biological activities, including but not limited to:
Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial properties. The structural variations in these compounds have shown potential against various microbial infections, with some also focusing on DNA gyrase inhibition as a target for antibacterial and antifungal activities. The compounds' efficacy is often linked to their structural features, notably the presence of the pyrazole ring, which is crucial in drug design (Ganguly & Jacob, 2017).
Anticancer Properties : The incorporation of the pyrazole moiety into molecular structures has resulted in compounds with promising anticancer activities. The synthesis and evaluation of various pyrazoline derivatives, particularly focusing on their anticancer potential, has been a significant area of research. The properties of these compounds are often assessed through various biological assays to determine their efficacy against different cancer cell lines (Ray et al., 2022).
Insecticidal Properties : Some pyrazole derivatives, like fipronil, are known for their broad-spectrum insecticidal activity. The environmental persistence of such compounds and their toxicological impact on non-target species have led to research into their biodegradation pathways. Understanding these pathways is crucial for developing environmentally friendly and effective approaches to manage pests (Zhou et al., 2021).
Eigenschaften
IUPAC Name |
1-[4-(chloromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAINSRDHMRYAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(chloromethyl)phenyl]-1H-pyrazole | |
CAS RN |
143426-52-2 | |
| Record name | 1-[4-(chloromethyl)phenyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



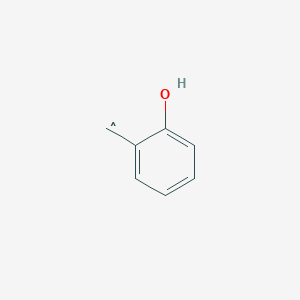

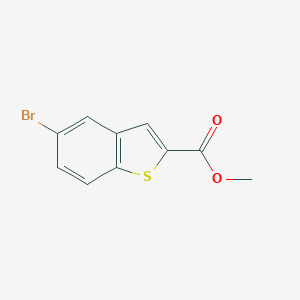
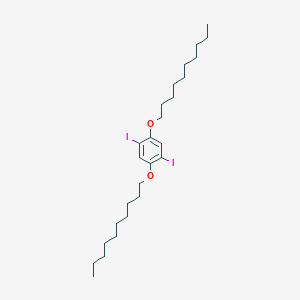
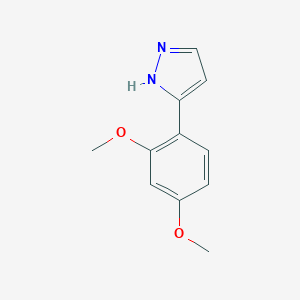
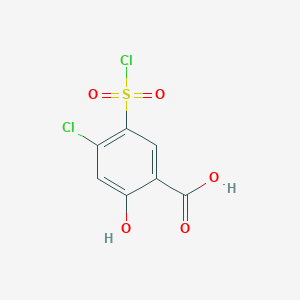
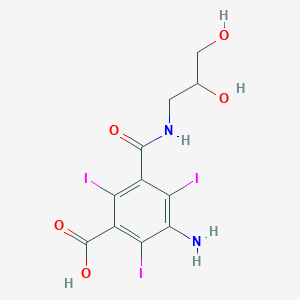
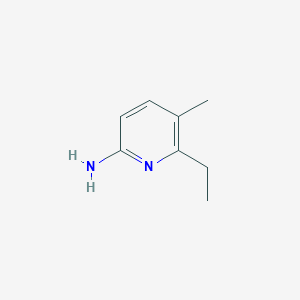
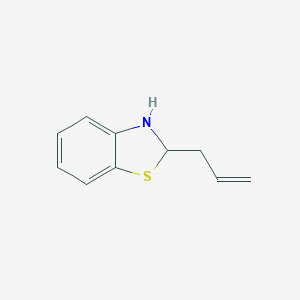
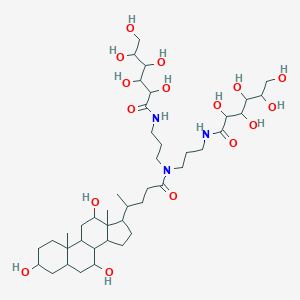
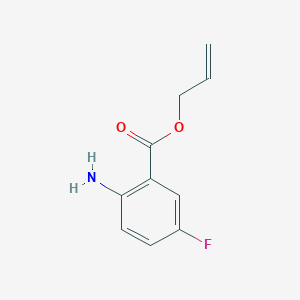

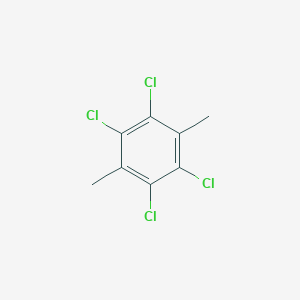
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)